molecular formula C10H11N5O3 B1206894 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine CAS No. 57119-09-2

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine

Cat. No.: B1206894
CAS No.: 57119-09-2
M. Wt: 249.23 g/mol
InChI Key: OKIBSPYVEWBOGG-UHFFFAOYSA-N
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Description

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is a synthetic nitrofuran derivative known for its broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. This compound is also referred to as Nifuratel. It is a member of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine typically involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring. This intermediate is then nitrated to introduce the nitrofuran moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered antimicrobial properties.

    Reduction: Amino derivatives with potential therapeutic applications.

    Substitution: Various substituted pyrimidine derivatives with diverse biological activities.

Scientific Research Applications

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in treating infections.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections.

    Industry: Used in the development of new antimicrobial agents and as a reference compound in quality control processes.

Mechanism of Action

The antimicrobial activity of 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is primarily due to its ability to interfere with the synthesis of nucleic acids in microbial cells. The nitrofuran moiety generates reactive oxygen species that damage DNA and other cellular components, leading to cell death. The pyrimidine ring enhances the compound’s ability to penetrate microbial cells and reach its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with similar structural features but different biological activities.

    5-Nitrofurantoin: A nitrofuran derivative with antimicrobial properties but a different mechanism of action.

    Nifuroxazide: A nitrofuran compound used as an intestinal antiseptic.

Uniqueness

5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is unique due to its combination of a nitrofuran moiety and a pyrimidine ring, which provides it with a broad spectrum of antimicrobial activity and the ability to target multiple microbial pathways. This makes it a versatile compound in both research and therapeutic applications.

Properties

IUPAC Name

5-ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-2-5-8(13-10(12)14-9(5)11)6-3-4-7(18-6)15(16)17/h3-4H,2H2,1H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIBSPYVEWBOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N)N)C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972589
Record name 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57119-09-2
Record name 2,4-Diamino-6-(5-nitrofuryl-2)-5-ethylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057119092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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